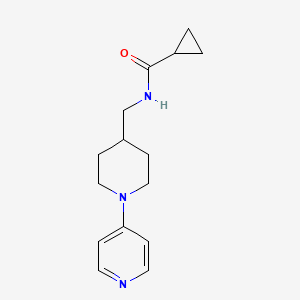

![molecular formula C15H13Cl2N3OS B3007086 N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide CAS No. 338395-77-0](/img/structure/B3007086.png)

N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

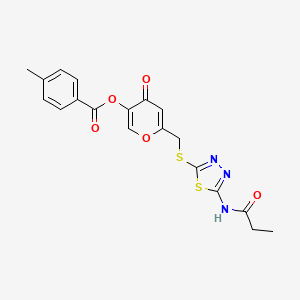

The synthesis of related compounds involves a multi-step process starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form the core 1,3,4-oxadiazole moiety. Subsequent substitution at the thiol position with various electrophiles yields a range of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . This methodological approach could be adapted for the synthesis of "N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide" by choosing appropriate electrophiles and reaction conditions.

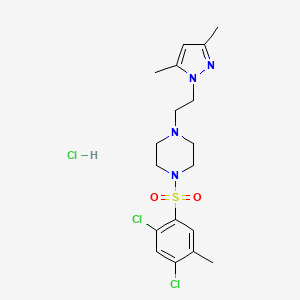

Molecular Structure Analysis

Computational studies using Density Functional Theory (DFT) have been conducted to analyze the geometric and electronic structures of similar compounds. The equilibrium structure, total energies, Frontier molecular orbital energies, and Mulliken atomic charges are determined using various basis sets. These computational analyses provide insights into the electronic properties and reactivity of the molecules . Such studies are crucial for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound", they do mention the photochemical decomposition of sulfamethoxazole, a sulfonamide antibiotic, which could be relevant due to the presence of similar sulfanyl groups in the compound of interest . Understanding the photolability and potential decomposition pathways of sulfanyl-containing compounds is important for assessing their stability and shelf-life.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques such as IR, 1H-NMR, and EI-MS, which confirm the structural features of the synthesized molecules . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, is used to obtain vibrational signatures and analyze the effects of rehybridization and hyperconjugation on the molecules . These analyses are essential for a comprehensive understanding of the physical and chemical properties of "this compound".

Scientific Research Applications

Synthesis and Characterization

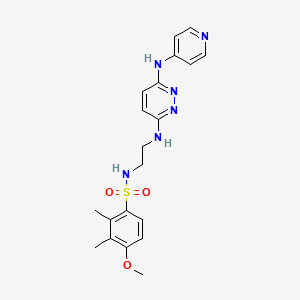

- N-substituted sulfanilamide derivatives, including structures similar to N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide, have been synthesized and characterized, with a focus on their crystal structures and thermal properties. These compounds demonstrate distinct molecular conformations and hydrogen bond networks, contributing to their potential applications in various fields (Lahtinen et al., 2014).

Antimicrobial Studies

- Research has been conducted on sulfanilamide derivatives to evaluate their antimicrobial activities. Although some derivatives do not exhibit significant antibacterial or antifungal activity, these studies are crucial for understanding their potential applications in addressing microbial resistance (Lahtinen et al., 2014).

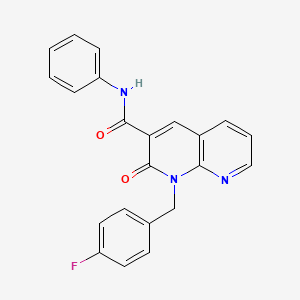

Anti-Inflammatory and Antitumor Properties

- Some sulfanyl ethanone derivatives, which are structurally similar to this compound, have shown remarkable anti-inflammatory activity in preclinical tests. This suggests potential for developing new anti-inflammatory drugs (Karande & Rathi, 2017).

- Compounds with structures related to this compound have also been evaluated for antitumor activities, showing potential as novel anticancer agents (Edrees et al., 2010).

Mechanism of Action

Target of Action

The primary target of N’-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide is 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, and it is involved in ligase activity, metal ion binding, and nucleotide binding .

Mode of Action

It is believed to interact with its target, the 4-chlorobenzoyl coa ligase, potentially altering its function

Biochemical Pathways

The compound is likely to affect the biochemical pathways involving 4-chlorobenzoyl CoA ligase. This enzyme is part of the AMP-binding protein family and is integral to the membrane

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its target, it could potentially influence the function of 4-chlorobenzoyl CoA ligase, thereby affecting the metabolic processes that this enzyme is involved in .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(Z)-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3OS/c16-11-3-1-10(2-4-11)15(21)20-19-14(18)9-22-13-7-5-12(17)6-8-13/h1-8H,9H2,(H2,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCLLARPAEPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=C(CSC2=CC=C(C=C2)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C(/CSC2=CC=C(C=C2)Cl)\N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)